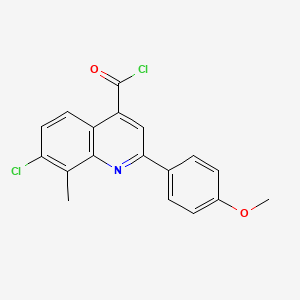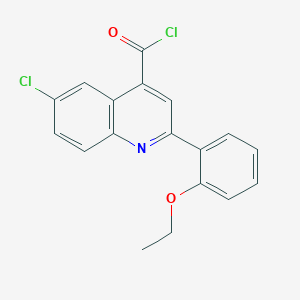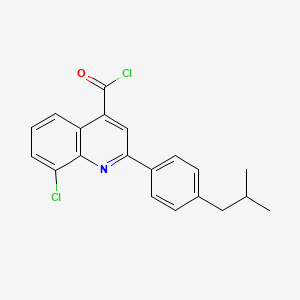![molecular formula C11H11NO2S B1420746 [4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol CAS No. 1211511-23-7](/img/structure/B1420746.png)
[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol
Overview
Description
Scientific Research Applications
Asymmetric Synthesis
4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol has been utilized in the field of asymmetric synthesis. Particularly, it has been used as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters through bidentate chelation-controlled alkylation of glycolate enolate (Jung, Ho, & Kim, 2000).
Bioisosteres Development
This compound's derivatives have also been synthesized to develop potential bioisosteres of salicylidene acylhydrazides, known for inhibiting type III secretion in Gram-negative bacteria. The goal was to generate potent inhibitors through a focused library of similar compounds (Hillgren, Dahlgren, To, & Elofsson, 2010).
Catalysis
In the realm of catalysis, a molybdenum(VI) complex with a thiazole-hydrazone ligand was encapsulated in zeolite Y, demonstrating high catalytic activity and stability for the oxidation of primary alcohols and hydrocarbons. The encapsulated catalyst showed improved performance over its homogeneous counterpart, offering benefits like recyclability and operational flexibility (Ghorbanloo & Alamooti, 2017).
Molecular Analysis and Docking Studies
Extensive studies have been conducted on the characterization, molecular docking, and quantum chemical calculations of similar compounds, exploring their biological functions, including antimicrobial and anticancer activities. These studies delve into the vibrational spectral analysis, molecular orbital calculations, and interaction with various proteins (Viji et al., 2020).
Antitumor Activity
Compounds structurally related to 4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]methanol have shown potential as antitumor agents. Specific derivatives have been synthesized and tested, exhibiting inhibitory effects on the growth of various cancer cell lines, including leukemia, lung cancer, and renal cancer (Bhole & Bhusari, 2011).
Chemical Sensing
Additionally, derivatives of this compound have been developed as chemosensors, demonstrating high selectivity and sensitivity for certain metal ions. These sensors work based on changes in fluorescence resulting from intramolecular charge transfer upon binding to the target ion (Tharmaraj, Devi, & Pitchumani, 2012).
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-13)12-10/h2-5,7,13H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZAEIXQNHIMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420675.png)




![4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420686.png)
